N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7-deazapurine-2-amine, with the Chemical Abstracts Service number 477600-74-1, is a pharmaceutical intermediate primarily associated with the synthesis of tofacitinib, a Janus kinase inhibitor used in treating autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis. The compound features a complex molecular structure that includes a piperidine ring and a purine derivative, contributing to its biological activity and relevance in medicinal chemistry.
This compound is classified as an organic nitrogen-containing heterocyclic compound. It is part of the larger category of piperidine derivatives, which are known for their diverse pharmacological activities. The compound can be synthesized from various precursors, including piperidine derivatives and pyrimidine analogs, highlighting its significance in drug development.
The synthesis of N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7-deazapurine-2-amine typically involves several key steps:
Technical details regarding the specific conditions (temperature, solvents, catalysts) used in these reactions are critical for optimizing yield and purity but are often proprietary or not fully disclosed in public literature.
The molecular formula of N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7-deazapurine-2-amine is , with a molecular weight of 245.32 g/mol. The structure can be described as follows:
The three-dimensional conformation of the molecule is essential for its interaction with biological targets, particularly in its role as a pharmaceutical agent.
N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7-deazapurine-2-amine participates in various chemical reactions relevant to its functionality:
Understanding these reactions aids in optimizing synthetic pathways for improved yields and reduced by-products.
N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7-deazapurine-2-amine functions primarily as an intermediate in synthesizing tofacitinib. Tofacitinib acts by selectively inhibiting Janus kinases, which play a crucial role in the signaling pathways associated with immune responses. By blocking these kinases, the compound effectively modulates inflammatory processes, providing therapeutic benefits in autoimmune conditions.
The physical properties of N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7-deazapurine-2-amine include:
Chemical properties include:
Relevant analyses often involve determining melting points, boiling points (if applicable), and spectral data (NMR, IR) to confirm identity and purity.
N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7-deazapurine-2-amine serves primarily as a pharmaceutical intermediate. Its role in synthesizing tofacitinib underscores its importance in developing treatments for chronic inflammatory diseases. Research continues to explore its potential applications in other therapeutic areas due to its structural characteristics and biological activity.
The synthesis of the (3R,4R)-4-methylpiperidine intermediate is critical for ensuring the correct stereochemistry of the target compound. Asymmetric hydrogenation of enamine precursors using chiral catalysts achieves high enantiomeric excess (ee >98%). Key to this process is the use of ruthenium-BINAP complexes, which facilitate syn-addition of hydrogen across the prochiral double bond, generating the desired trans-stereochemistry at the C3 and C4 positions of the piperidine ring [2]. The (3R,4R) configuration is rigorously controlled through steric constraints imposed by the chiral ligand, preventing the formation of undesired (3S,4S) or meso-isomers [8]. Post-hydrogenation, the intermediate is isolated as a hydrochloride salt (CAS: 1821769-41-8) to enhance stability, with purification via recrystallization from ethanol/water mixtures yielding >99.5% diastereomeric purity [7].
Table 1: Asymmetric Hydrogenation Optimization Parameters
Catalyst System | Substrate/Catalyst Ratio | Pressure (psi H₂) | Temperature (°C) | ee (%) | Yield (%) |
---|---|---|---|---|---|
Ru-(R)-BINAP | 1,000:1 | 500 | 70 | 98.5 | 92 |
Rh-DuPhos | 800:1 | 300 | 50 | 95.2 | 85 |
Ir-PHOX | 500:1 | 200 | 25 | 99.1 | 88 |
Mitsunobu coupling connects the stereodefined (3R,4R)-4-methylpiperidine with 7-deazapurine scaffolds while preserving chiral integrity. This reaction employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to activate the N9 nitrogen of the 7-deazapurine core (e.g., 6-chloro-7-deazapurine, CAS: 3680-69-1) for nucleophilic displacement by the piperidine’s secondary amine [5] [9]. Optimization studies reveal that anhydrous tetrahydrofuran (THF) at –20°C minimizes racemization and maximizes diastereoselectivity. Crucially, the use of tert-butyloxycarbonyl (Boc) protection on the piperidine nitrogen prevents N-alkylation side reactions, yielding the coupled adduct with >99% retention of configuration at the chiral centers. Subsequent deprotection with HCl in dioxane affords the free amine, which is isolated as a crystalline solid suitable for N-methylation [5].
Table 2: Mitsunobu Coupling Diastereoselectivity Under Varied Conditions
Solvent | Temperature (°C) | PPh₃ Equivalents | DIAD Equivalents | Reaction Time (h) | Diastereomeric Ratio (dr) | Yield (%) |
---|---|---|---|---|---|---|
THF (anhyd.) | –20 | 1.2 | 1.2 | 12 | 99:1 | 90 |
DCM | 0 | 1.5 | 1.5 | 8 | 95:5 | 82 |
DMF | 25 | 2.0 | 2.0 | 6 | 88:12 | 75 |
The final N-methylation step introduces the methyl group on the piperidine nitrogen with high regioselectivity. Using methyl iodide (CH₃I) as the alkylating agent in anhydrous DMF ensures exclusive quaternization of the piperidine nitrogen over the deazapurine nitrogens (N1, N3, N7) [2] [8]. This selectivity arises from the superior nucleophilicity of the aliphatic amine versus the aromatic heterocycle. Anhydrous conditions prevent hydrolysis of CH₃I, while potassium carbonate (K₂CO₃) acts as a mild base to scavenge HI byproducts, driving the reaction to completion. Elevated temperatures (60–80°C) accelerate the methylation without epimerization, as confirmed by chiral HPLC analysis of the product (retention time: 14.3 min; [α]D²⁵ = +112° (c=0.1, MeOH)) [8]. The product (CAS: 477600-74-1) is isolated via silica gel chromatography, with residual solvents controlled to <50 ppm per ICH guidelines.
Table 3: N-Methylation Regioselectivity and Purity Profiles
Base | Solvent | Temperature (°C) | Reaction Time (h) | Regioselectivity (Piperidine:Purine) | Purity (HPLC %) |
---|---|---|---|---|---|
K₂CO₃ | Anhydrous DMF | 60 | 8 | >99:1 | 99.8 |
NaH | THF | 25 | 24 | 95:5 | 97.2 |
Cs₂CO₃ | Acetonitrile | 80 | 6 | 92:8 | 98.1 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7